molecular formula C9H6BrNS B15059443 6-Bromoquinoline-2-thiol

6-Bromoquinoline-2-thiol

Cat. No.: B15059443
M. Wt: 240.12 g/mol
InChI Key: DBZZBJAXNKLJCF-UHFFFAOYSA-N
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Description

6-Bromoquinoline-2-thiol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and thiol groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-2-thiol typically involves the bromination of quinoline followed by the introduction of a thiol group. One common method is as follows:

    Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 6-position.

    Introduction of Thiol Group: The brominated quinoline is then treated with a thiolating agent such as thiourea or sodium hydrosulfide to introduce the thiol group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding quinoline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium amide or sodium methoxide can be used in polar solvents like dimethyl sulfoxide or ethanol.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Quinoline derivatives.

    Substitution: Aminoquinolines, alkoxyquinolines.

Scientific Research Applications

6-Bromoquinoline-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-2-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the thiol group, making it less versatile in certain chemical reactions.

    2-Thioquinoline: Lacks the bromine atom, affecting its reactivity and applications.

    6-Chloroquinoline-2-thiol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

6-Bromoquinoline-2-thiol is unique due to the presence of both bromine and thiol groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

6-bromo-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZZBJAXNKLJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=S)N2)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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